molecular formula C11H7Cl2NO B6367903 2-(2,3-Dichlorophenyl)-3-hydroxypyridine CAS No. 1261994-88-0

2-(2,3-Dichlorophenyl)-3-hydroxypyridine

Cat. No.: B6367903
CAS No.: 1261994-88-0
M. Wt: 240.08 g/mol
InChI Key: KSIXETPDDPSOHB-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenyl)-3-hydroxypyridine is a chemical compound that belongs to the class of hydroxypyridines This compound is characterized by the presence of a hydroxyl group attached to a pyridine ring, which is further substituted with a 2,3-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichlorophenyl)-3-hydroxypyridine typically involves the reaction of 2,3-dichlorobenzaldehyde with 3-hydroxypyridine under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichlorophenyl)-3-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding amine or alcohol.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 2-(2,3-Dichlorophenyl)-3-pyridone, while reduction may produce 2-(2,3-Dichlorophenyl)-3-aminopyridine.

Scientific Research Applications

2-(2,3-Dichlorophenyl)-3-hydroxypyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenyl)-3-hydroxypyridine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorophenylpiperazine: A compound with similar structural features but different biological activities.

    2,3-Dichlorophenylisothiocyanate: Another related compound with distinct chemical properties and applications.

Uniqueness

2-(2,3-Dichlorophenyl)-3-hydroxypyridine is unique due to its specific substitution pattern and the presence of both hydroxyl and dichlorophenyl groups. This combination of functional groups imparts unique chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(2,3-dichlorophenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO/c12-8-4-1-3-7(10(8)13)11-9(15)5-2-6-14-11/h1-6,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIXETPDDPSOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683021
Record name 2-(2,3-Dichlorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261994-88-0
Record name 2-(2,3-Dichlorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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